8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
The synthesis of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzoxazine core structure.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazine ring to other ring systems or to reduce the carboxylic acid group to an alcohol.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Biological Studies: It serves as a tool compound in biological studies to understand the interactions of benzoxazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar compounds to 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride include other benzoxazine derivatives such as:
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Known for its anticancer activity.
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Lacks the bromine atom and has different reactivity and applications.
8-Chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
2728069-40-5 |
---|---|
Molecular Formula |
C9H9BrClNO3 |
Molecular Weight |
294.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.